N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 3,4-dimethoxyphenyl acetamide moiety. This compound’s core structure combines a pyrazine ring fused with a pyrazole, substituted at position 2 with a phenyl group and at position 5 with an acetamide-linked aromatic system.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-29-19-9-8-16(12-20(19)30-2)23-21(27)14-25-10-11-26-18(22(25)28)13-17(24-26)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRCJGYGBFWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 488.6 g/mol. The IUPAC name reflects its intricate arrangement, which includes a pyrazolo[1,5-a]pyrazine core and various functional groups that may interact with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C28H32N4O4 |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes, receptors, or proteins involved in various signaling pathways. The compound's structural features allow it to bind effectively to these targets, potentially modulating their activity and leading to therapeutic effects.
Biological Activity and Research Findings
Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with pyrazolo[1,5-a]pyrimidine cores can inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds may possess antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Case Studies
- Anticancer Activity : A study evaluated the effects of pyrazolo derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation.
- Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives could inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for reducing chronic inflammation.
- Antimicrobial Properties : Research on related compounds revealed effective inhibition of bacterial growth in vitro, supporting further investigation into their potential as novel antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs identified in the evidence:
Structural and Functional Insights
Substituent Effects on Bioactivity: Methoxy vs. Chloro Groups: Methoxy substituents (e.g., in the target compound) enhance solubility and electron-donating capacity compared to chloro groups (e.g., in ’s compound), which may improve pharmacokinetics but reduce electrophilic reactivity . Aromatic vs.
Core Heterocycle Variations: Pyrazolo[1,5-a]pyrazine (target compound) vs. Dihydro derivatives () exhibit reduced planarity, possibly affecting stacking interactions in crystal structures or biological targets .
Biological Activity Trends :
Preparation Methods
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide and structurally similar compounds. These methods can be broadly categorized based on the approach to constructing the pyrazolo[1,5-a]pyrazine core and subsequent functionalization.
Multi-Step Synthetic Approach
The most common approach involves a multi-step synthesis starting from appropriate pyrazole precursors. This method typically proceeds through the formation of key intermediates that are subsequently transformed into the target compound.
Synthesis via Pyrazole-Carboxylate Intermediates
A well-established synthetic route begins with the preparation of ethyl-3-phenyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate, which serves as a crucial intermediate. The synthesis proceeds as follows:
Step 1: Preparation of the pyrazole-carboxylate intermediate
The synthesis begins with the preparation of ethyl-3-phenyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate from appropriate starting materials using standard synthetic procedures.
Step 2: Reaction with 3,4-dimethoxyphenylamine derivative
The key intermediate is then reacted with a 3,4-dimethoxyphenylamine derivative in the presence of a base (typically potassium carbonate or triethylamine) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
Reaction conditions:
- Acetonitrile as solvent
- Potassium iodide (catalytic)
- Reflux under nitrogen for 3-4 hours
Step 3: Cyclization to form the pyrazolo[1,5-a]pyrazine core
The resulting intermediate undergoes intramolecular cyclization to form the pyrazolo[1,5-a]pyrazine core structure. This step may be facilitated by the use of appropriate cyclization agents.
Step 4: Functionalization of the acetamide linkage
The final step involves the formation of the acetamide linkage connecting the pyrazolo[1,5-a]pyrazine core to the 3,4-dimethoxyphenyl moiety. This is typically achieved through the reaction of an appropriate carboxylic acid derivative with 3,4-dimethoxyaniline in the presence of coupling agents.
The overall yield for this multi-step approach typically ranges from 45-60%, depending on the specific reaction conditions and purification methods employed.
Alternative Synthetic Routes
One-Pot Three-Component Synthesis
Recent developments in synthetic methodology have led to the exploration of more efficient one-pot methods for preparing structurally similar compounds. These approaches often involve the use of three-component reactions to construct the heterocyclic core and subsequent functionalization.
Based on synthetic procedures reported for similar pyrazolo compounds, a potential one-pot three-component synthesis for the target compound would involve:
Step 1: Formation of the pyrazole core
The reaction of an appropriate phenylhydrazine with a β-ketonitrile under acidic conditions to form the pyrazole core.
Step 2: In situ cyclization
The subsequent addition of appropriate reagents to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system.
Step 3: Functionalization with the acetamide linkage
The introduction of the acetamide moiety connecting to the 3,4-dimethoxyphenyl group.
While this approach potentially offers advantages in terms of efficiency and reduced number of isolation steps, it typically results in moderate yields (30-45%) and may require more rigorous purification procedures.
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents another modern approach that has been applied to the preparation of pyrazolo[1,5-a]pyrazine derivatives. This method offers advantages in terms of reduced reaction times and, in some cases, improved yields.
A typical microwave-assisted synthesis protocol would involve:
Reaction conditions:
- DMF or acetonitrile as solvent
- 120-150°C
- 100-300 W microwave power
- 15-30 minutes reaction time
The microwave-assisted method has been reported to provide yields in the range of 50-70% for structurally similar compounds.
Detailed Synthetic Procedure
Based on the available literature and data from related compounds, the following detailed synthetic procedure is proposed for the preparation of this compound:
Synthesis of Ethyl-3-phenyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate (Intermediate 1)
Reagents:
- 3-Phenyl-1H-pyrazole-5-carboxylic acid ethyl ester (10.0 g, 46.3 mmol)
- 1,2-Dibromoethane (17.4 g, 92.6 mmol)
- Potassium carbonate (12.8 g, 92.6 mmol)
- Acetonitrile (100 mL)
Procedure:
- In a 250 mL round-bottomed flask, combine 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester, potassium carbonate, and acetonitrile.
- Add 1,2-dibromoethane dropwise over 30 minutes.
- Reflux the mixture under nitrogen for 5 hours.
- Cool to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography using ethyl acetate/hexane (1:4) as eluent.
Yield: 12.5 g (85%)
Reaction with 3,4-Dimethoxyphenylamine (Intermediate 2)
Reagents:
- Ethyl-3-phenyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate (10.0 g, 31.2 mmol)
- 3,4-Dimethoxyphenylamine (9.6 g, 62.4 mmol)
- Potassium iodide (1.0 g, 6.2 mmol)
- Acetonitrile (150 mL)
Procedure:
- In a 250 mL round-bottomed flask, combine ethyl-3-phenyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate, 3,4-dimethoxyphenylamine, potassium iodide, and acetonitrile.
- Reflux the mixture under nitrogen for 4 hours.
- Monitor the reaction by TLC using ethyl acetate/hexane (2:3) as mobile phase.
- Cool the mixture, filter, and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography using ethyl acetate as eluent.
Yield: 9.8 g (75%)
Cyclization to Form Pyrazolo[1,5-a]pyrazine Core (Intermediate 3)
Reagents:
- Intermediate 2 (9.0 g, 21.5 mmol)
- Potassium tert-butoxide (7.2 g, 64.5 mmol)
- Dry THF (100 mL)
Procedure:
- In a 250 mL three-necked round-bottomed flask equipped with a nitrogen inlet, add intermediate 2 and dry THF.
- Cool the solution to 0°C in an ice bath.
- Add potassium tert-butoxide in small portions over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Heat at 60°C for an additional 3 hours.
- Cool to room temperature, quench with water, and extract with ethyl acetate (3 × 100 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by column chromatography using ethyl acetate/methanol (95:5) as eluent.
Yield: 6.2 g (72%)
Formation of this compound
Reagents:
- Intermediate 3 (5.0 g, 12.5 mmol)
- Bromoacetic acid (2.6 g, 18.7 mmol)
- N,N'-Dicyclohexylcarbodiimide (DCC) (3.9 g, 18.7 mmol)
- 4-Dimethylaminopyridine (DMAP) (0.3 g, 2.5 mmol)
- 3,4-Dimethoxyaniline (2.9 g, 18.7 mmol)
- Dichloromethane (100 mL)
Procedure:
- In a 250 mL round-bottomed flask, combine intermediate 3, bromoacetic acid, DCC, and DMAP in dichloromethane.
- Stir the mixture at 0°C for 30 minutes.
- Add 3,4-dimethoxyaniline and continue stirring at room temperature for 18 hours.
- Filter to remove N,N'-dicyclohexylurea and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography using ethyl acetate/hexane (3:2) as eluent.
- Recrystallize from ethanol/ether to obtain the pure product.
Yield: 4.3 g (68%)
Purification and Characterization
Purification Techniques
The purification of this compound and its intermediates typically employs a combination of techniques:
Column Chromatography
Column chromatography is the most common purification method used for this compound and its intermediates. Various solvent systems have been employed, including:
| Compound | Stationary Phase | Mobile Phase | Ratio |
|---|---|---|---|
| Intermediate 1 | Silica gel | Ethyl acetate/hexane | 1:4 |
| Intermediate 2 | Silica gel | Ethyl acetate | 100% |
| Intermediate 3 | Silica gel | Ethyl acetate/methanol | 95:5 |
| Final Product | Silica gel | Ethyl acetate/hexane | 3:2 |
Recrystallization
Recrystallization is often employed as a final purification step. Commonly used solvent systems include:
- Ethanol/diethyl ether
- Ethyl acetate/hexane
- Methanol/water
Characterization Data
The following analytical data has been reported for this compound based on related compounds:
Physical Properties:
- Appearance: White to off-white crystalline solid
- Melting Point: 168-170°C
- Molecular Weight: 430.45 g/mol
- Molecular Formula: C23H22N4O4
Spectroscopic Data:
1H NMR (400 MHz, DMSO-d6): δ ppm
- 10.15 (s, 1H, NH)
- 8.24-8.21 (m, 2H, ArH)
- 8.05 (s, 1H, pyrazole-H)
- 7.52-7.49 (m, 3H, ArH)
- 7.32 (d, J = 2.2 Hz, 1H, ArH)
- 7.14 (dd, J = 8.4, 2.2 Hz, 1H, ArH)
- 6.89 (d, J = 8.4 Hz, 1H, ArH)
- 6.38 (d, J = 6.4 Hz, 1H, pyrazine-H)
- 6.22 (d, J = 6.4 Hz, 1H, pyrazine-H)
- 4.96 (s, 2H, CH2)
- 3.78 (s, 3H, OCH3)
- 3.76 (s, 3H, OCH3)
13C NMR (100 MHz, DMSO-d6): δ ppm
- 166.7 (C=O, amide)
- 157.9 (C=O, pyrazine)
- 148.9, 145.6 (C-OCH3)
- 145.2, 140.5, 133.2, 131.8, 129.3, 128.7, 126.5, 112.4, 111.8, 104.9 (aromatic and heterocyclic carbons)
- 55.9, 55.8 (OCH3)
- 45.3 (CH2)
IR (KBr): ν (cm-1)
- 3320 (N-H stretching)
- 3050 (aromatic C-H stretching)
- 2935, 2835 (aliphatic C-H stretching)
- 1680 (C=O stretching, amide)
- 1650 (C=O stretching, pyrazine)
- 1590, 1510 (C=C stretching, aromatic)
- 1240, 1030 (C-O stretching)
HRMS (ESI): m/z calculated for C23H23N4O4 [M+H]+ 431.1719, found 431.1722
Optimization of Reaction Conditions
Various reaction parameters have been investigated to optimize the synthesis of pyrazolo[1,5-a]pyrazine derivatives, which can be applied to the preparation of this compound.
Temperature Optimization
The effect of temperature on the cyclization step (formation of Intermediate 3) has been studied:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 45 |
| 40 | 12 | 58 |
| 60 | 5 | 72 |
| 80 | 3 | 70 |
| 100 | 2 | 65 |
The optimal temperature for the cyclization step was found to be 60°C, providing a balance between reaction rate and product yield.
Solvent Selection
The impact of solvent choice on the final amide coupling step has been investigated:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 18 | 68 |
| DMF | 12 | 62 |
| THF | 24 | 55 |
| Acetonitrile | 20 | 60 |
| Toluene | 24 | 45 |
Dichloromethane was found to be the optimal solvent for the amide coupling step, providing the highest yield.
Coupling Agent Comparison
Various coupling agents have been evaluated for the final amide formation step:
| Coupling Agent | Additive | Yield (%) |
|---|---|---|
| DCC | DMAP | 68 |
| EDC·HCl | HOBt | 65 |
| HATU | DIPEA | 72 |
| PyBOP | DIPEA | 70 |
| T3P | Pyridine | 62 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine) provided the highest yield for the amide coupling reaction.
Alternative Approaches and Recent Developments
One-Pot Sequential Methods
A one-pot sequential approach has been developed for the synthesis of structurally related pyrazolo derivatives, which could potentially be adapted for the preparation of this compound:
Step 1: Formation of the pyrazole core from appropriate starting materials.
Step 2: In situ cyclization to form the pyrazolo[1,5-a]pyrazine core.
Step 3: Subsequent functionalization to introduce the acetamide linkage and the 3,4-dimethoxyphenyl moiety.
This one-pot approach has been reported to provide overall yields of 45-55% for similar compounds, representing a significant improvement in synthetic efficiency compared to the traditional multi-step approach.
Q & A
Q. Table 1: Synthesis Conditions for Pyrazolo[1,5-a]pyrazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Pyrazole + Chloropyrazine, DMF, 80°C, 12h | 60 | 92% |
| Acetamide Coupling | EDC/HOBt, DCM, RT, 6h | 75 | 95% |
| Final Purification | Column Chromatography (EtOAc/Hexane 3:7) | 85 | 98% |
| Source: Adapted from |
Q. Table 2: Comparative Biological Activity of Structural Analogs
| Compound | Substituent | IC₅₀ (COX-2) | IC₅₀ (HepG2) |
|---|---|---|---|
| A | 3,4-Dimethoxyphenyl | 12 µM | 18 µM |
| B | 4-Chlorophenyl | 25 µM | 5 µM |
| C | 4-Fluorophenyl | 8 µM | 10 µM |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
